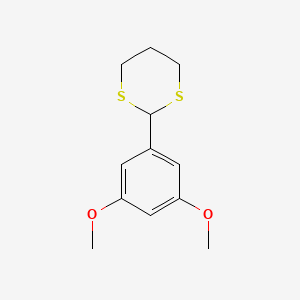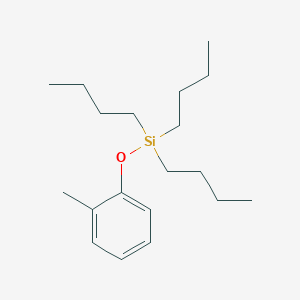
Aflatoxicol H1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aflatoxicol H1 is a secondary metabolite derived from aflatoxins, which are toxic compounds produced by certain species of the Aspergillus fungus, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food and feed products . This compound, specifically, is a hydroxylated metabolite of aflatoxin B1, and it retains significant toxicological properties .
準備方法
The synthesis of aflatoxicol H1 typically involves the biotransformation of aflatoxin B1 by microbial or enzymatic processes. This biotransformation can be achieved using specific strains of bacteria or fungi that possess the necessary enzymatic machinery to hydroxylate aflatoxin B1 .
化学反応の分析
Aflatoxicol H1 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include strong acids, alkalis, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include various hydroxylated and epoxidized derivatives .
科学的研究の応用
Aflatoxicol H1 has several scientific research applications:
作用機序
The mechanism of action of aflatoxicol H1 involves its interaction with cellular DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenic processes . The primary molecular targets include liver cells, where the compound exerts its hepatotoxic effects .
類似化合物との比較
Aflatoxicol H1 is similar to other aflatoxin metabolites, such as aflatoxin M1, aflatoxin B2a, and aflatoxin Q1 . it is unique in its specific hydroxylation pattern and its potent toxicological properties . Unlike some other aflatoxin metabolites, this compound retains significant carcinogenic potential, making it a critical compound for toxicological studies .
特性
CAS番号 |
55446-27-0 |
|---|---|
分子式 |
C17H14O7 |
分子量 |
330.29 g/mol |
IUPAC名 |
(3S,7R)-14,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
InChI |
InChI=1S/C17H14O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-8,17-19H,4H2,1H3/t6-,7?,8?,17+/m0/s1 |
InChIキー |
DXHISSPCCTYLIS-OVQSAGKNSA-N |
異性体SMILES |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
正規SMILES |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


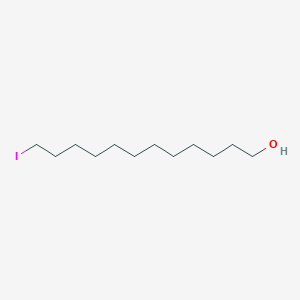
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
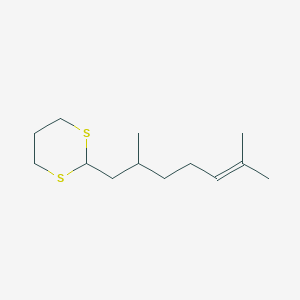

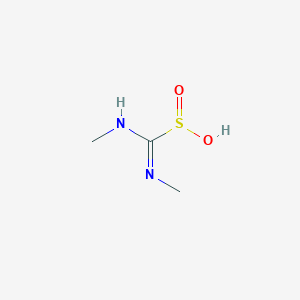
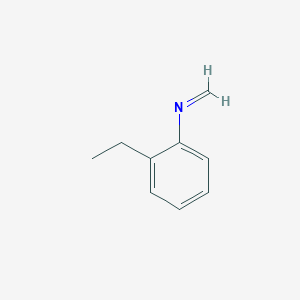
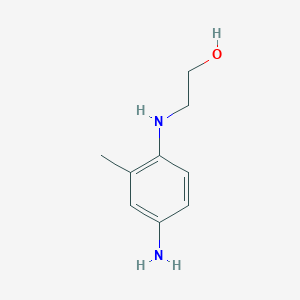
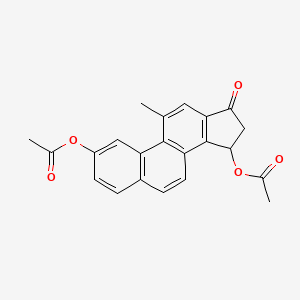
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
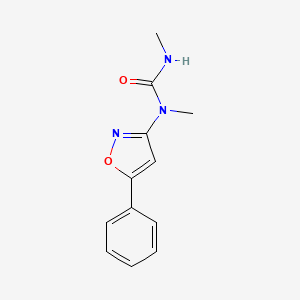
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
